molecular formula C13H7F3N2O B061361 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile CAS No. 175277-01-7

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile

Cat. No.: B061361
CAS No.: 175277-01-7
M. Wt: 264.2 g/mol
InChI Key: IPRJCIVGKWLASQ-UHFFFAOYSA-N
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Description

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is an organic compound with the molecular formula C({13})H({7})F({3})N({2})O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzonitrile moiety via an ether linkage

Scientific Research Applications

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 5-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction, where a trifluoromethyl group is introduced to the pyridine ring.

    Etherification Reaction: The pyridine intermediate is then reacted with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate (K(_2)CO(_3)) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles such as amines or thiols replace the nitrile group.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in acidic or basic medium.

    Reduction: LiAlH(_4) in anhydrous ether.

    Substitution: Ammonia (NH(_3)) or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzonitriles or benzylamines.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde
  • 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzoic acid
  • 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzylamine

Uniqueness

Compared to similar compounds, 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization. The presence of the trifluoromethyl group also enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-6-12(18-8-10)19-11-4-1-9(7-17)2-5-11/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRJCIVGKWLASQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352161
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-01-7
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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